molecular formula C11H14ClNO2 B3217589 [(2-Chloro-benzyl)-ethyl-amino]-acetic acid CAS No. 1181595-65-2

[(2-Chloro-benzyl)-ethyl-amino]-acetic acid

Cat. No. B3217589
CAS RN: 1181595-65-2
M. Wt: 227.69
InChI Key: ZCIIOFYIPIKDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Chloro-benzyl)-ethyl-amino]-acetic acid, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It has been used for the treatment of various bacterial infections, including typhoid fever, meningitis, and pneumonia. The chemical structure of Chloramphenicol is unique, and its synthesis method is complex.

Mechanism of Action

Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of peptide bonds between amino acids, which are necessary for the synthesis of bacterial proteins. Chloramphenicol has a broad spectrum of activity and can inhibit the growth of many different types of bacteria.
Biochemical and Physiological Effects:
Chloramphenicol has several biochemical and physiological effects on bacterial cells. It inhibits the synthesis of bacterial proteins, which leads to the inhibition of bacterial growth. Chloramphenicol also inhibits the synthesis of bacterial DNA and RNA, which further contributes to the inhibition of bacterial growth. Chloramphenicol has been shown to have a low toxicity profile in humans, but it can cause side effects such as bone marrow suppression and aplastic anemia.

Advantages and Limitations for Lab Experiments

Chloramphenicol has several advantages for lab experiments. It has a broad spectrum of activity and can inhibit the growth of many different types of bacteria. It is also relatively inexpensive and easy to obtain. However, Chloramphenicol has some limitations for lab experiments. It can cause side effects in humans, which makes it unsuitable for use in clinical trials. Chloramphenicol is also not effective against all types of bacteria, which limits its usefulness in certain research applications.

Future Directions

There are several future directions for the research of Chloramphenicol. One direction is the development of new antibiotics that are more effective and have fewer side effects than Chloramphenicol. Another direction is the study of the mechanisms of antibiotic resistance and the development of new strategies to overcome resistance. Chloramphenicol has also been shown to have antitumor activity, and future research could focus on the development of Chloramphenicol-based anticancer drugs.

Scientific Research Applications

Chloramphenicol has been widely used in scientific research for the study of bacterial infections. It has been used to study the mechanism of action of antibiotics, the development of antibiotic resistance, and the identification of new antibiotic targets. Chloramphenicol has also been used in the study of bacterial protein synthesis and the regulation of gene expression.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIIOFYIPIKDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chloro-benzyl)-ethyl-amino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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